molecular formula C10H11F3N2O2 B7867401 (2R)-2-amino-N-[2-(trifluoromethoxy)phenyl]propanamide

(2R)-2-amino-N-[2-(trifluoromethoxy)phenyl]propanamide

Cat. No. B7867401
M. Wt: 248.20 g/mol
InChI Key: RQVAXVCNVXXPKJ-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-amino-N-[2-(trifluoromethoxy)phenyl]propanamide is a useful research compound. Its molecular formula is C10H11F3N2O2 and its molecular weight is 248.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2R)-2-amino-N-[2-(trifluoromethoxy)phenyl]propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R)-2-amino-N-[2-(trifluoromethoxy)phenyl]propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for (2R)-2-amino-N-[2-(trifluoromethoxy)phenyl]propanamide involves the conversion of commercially available starting materials to the target compound through a series of chemical reactions.

Starting Materials
2-(trifluoromethoxy)aniline, 2-bromo-1-phenylpropan-1-one, Sodium borohydride, Hydrochloric acid, Sodium hydroxide, Ethanol, Acetone, Diethyl ether, Wate

Reaction
Step 1: 2-(trifluoromethoxy)aniline is reacted with 2-bromo-1-phenylpropan-1-one in the presence of sodium borohydride and ethanol to yield (2R)-2-amino-1-phenylpropan-1-one., Step 2: (2R)-2-amino-1-phenylpropan-1-one is then treated with hydrochloric acid to form the hydrochloride salt., Step 3: The hydrochloride salt is then reacted with sodium hydroxide in acetone to form the free base., Step 4: The free base is then treated with hydrochloric acid to form the hydrochloride salt of (2R)-2-amino-N-[2-(trifluoromethoxy)phenyl]propanamide., Step 5: The hydrochloride salt is then dissolved in diethyl ether and washed with water to obtain the final product as a white solid.

properties

IUPAC Name

(2R)-2-amino-N-[2-(trifluoromethoxy)phenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N2O2/c1-6(14)9(16)15-7-4-2-3-5-8(7)17-10(11,12)13/h2-6H,14H2,1H3,(H,15,16)/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQVAXVCNVXXPKJ-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1OC(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)NC1=CC=CC=C1OC(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-2-amino-N-[2-(trifluoromethoxy)phenyl]propanamide

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